Benzenamine, N-[(4-methylphenyl)methylene]-
Description
Significance of Imines (Schiff Bases) in Organic and Coordination Chemistry
Imines, commonly referred to as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.org This functional group is typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgijcrcps.com This reaction is a cornerstone of organic synthesis, valued for its efficiency and the versatility of the resulting imine products. acs.org
In organic chemistry, imines serve as crucial intermediates for the synthesis of a wide array of nitrogen-containing compounds, including amines, amino acids, and heterocyclic structures. fiveable.me Their reactivity can be fine-tuned by altering the substituents on the carbon and nitrogen atoms, allowing for precise control over subsequent chemical transformations. fiveable.me The formation of the imine bond is a reversible process, a characteristic that is exploited in the protection and deprotection of carbonyl groups during complex multi-step syntheses. fiveable.me
The significance of Schiff bases extends profoundly into coordination chemistry, where they are celebrated as exceptional ligands. aip.orgresearchgate.net The nitrogen atom of the imine group possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating with metal ions to form stable complexes. wikipedia.orgwikipedia.org When functional groups like hydroxyl (-OH) or thiol (-SH) are present near the azomethine group, Schiff bases can act as powerful chelating agents, forming stable five- or six-membered rings with the metal center. aip.org These Schiff base metal complexes are instrumental in various catalytic processes and have been pivotal in the development of asymmetric catalysis. wikipedia.orgaip.org Their applications span diverse fields, including materials science, magnetochemistry, and catalysis. wisdomlib.org
Chemical Identity and Structural Context of Benzenamine, N-[(4-methylphenyl)methylene]-
Benzenamine, N-[(4-methylphenyl)methylene]- is an aromatic imine, also known by synonyms such as N-(p-Methylbenzylidene)aniline and (p-Methylbenzylidene)-phenylamine. nist.gov It is formed from the condensation of p-tolualdehyde (4-methylbenzaldehyde) and aniline (B41778) (benzenamine). The structure features a central carbon-nitrogen double bond, with the nitrogen atom attached to a phenyl group and the carbon atom bonded to a hydrogen and a p-tolyl group.
Below is a table summarizing the key chemical identity data for Benzenamine, N-[(4-methylphenyl)methylene]-.
| Property | Value |
| IUPAC Name | Benzenamine, N-[(4-methylphenyl)methylene]- |
| CAS Number | 2362-77-8 |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| Synonyms | N-(p-Methylbenzylidene)aniline, (p-Methylbenzylidene)-phenylamine |
Data sourced from NIST Chemistry WebBook nist.gov
Overview of Key Research Domains for Aromatic Imine Compounds
Aromatic imine compounds, including Benzenamine, N-[(4-methylphenyl)methylene]-, are the subject of extensive research across several scientific disciplines due to their versatile properties and wide range of potential applications.
One significant area of investigation is their use as precursors in organic synthesis . Aromatic imines are valuable intermediates for the preparation of various heterocyclic compounds and other complex organic molecules. researchgate.net Their reactivity at the C=N bond allows for a variety of transformations, making them a staple in the synthetic chemist's toolbox.
In the field of materials science , aromatic imines are explored for the development of novel materials. For instance, they have been incorporated into metal-organic frameworks (MOFs) and are used in the synthesis of liquid crystals. wikipedia.orgresearchgate.net Their rigid structures and potential for electronic conjugation make them attractive building blocks for functional materials.
The biological and medicinal chemistry domains have also seen a surge of interest in aromatic imines. Many Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. wikipedia.orgijcrcps.comresearchgate.net Research is ongoing to understand the structure-activity relationships of these compounds to develop more potent therapeutic agents. ijcrcps.comnih.gov
Furthermore, aromatic imines have found applications in industrial and environmental chemistry . They have been developed as effective hydrogen sulfide (B99878) and mercaptan scavengers in the petroleum industry. google.com Their ability to react with and neutralize these sulfur compounds makes them valuable additives in various industrial processes.
The coordination chemistry of aromatic imines continues to be a fertile ground for research, with ongoing efforts to design and synthesize novel catalysts for a variety of chemical transformations. aip.orgwisdomlib.org The tunability of their electronic and steric properties allows for the development of highly selective and efficient catalytic systems.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-N-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCICJNSIYHONRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335534, DTXSID901274451 | |
| Record name | Benzenamine, N-[(4-methylphenyl)methylene]- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Methylphenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-77-8, 15486-64-3 | |
| Record name | N-[(4-Methylphenyl)methylene]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-[(4-methylphenyl)methylene]- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Methylphenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-METHYLBENZYLIDENE)-4-BROMOANILINE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(4-METHYLBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathways to Benzenamine, N 4 Methylphenyl Methylene and Its Structural Analogs
Classical Condensation Reactions for Azomethine Linkage Formation
The cornerstone of synthesizing Benzenamine, N-[(4-methylphenyl)methylene]- is the Schiff base condensation reaction. This reversible reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule to form the imine. echemcom.comnih.gov The direct condensation of aniline (B41778) compounds with benzaldehyde (B42025) derivatives remains a fundamental and widely practiced method. google.com
The general reaction is as follows: Ar-CHO + Ar'-NH₂ ⇌ Ar-CH=N-Ar' + H₂O
For Benzenamine, N-[(4-methylphenyl)methylene]-, the specific reactants are: 4-Methylbenzaldehyde + 4-Methylaniline ⇌ Benzenamine, N-[(4-methylphenyl)methylene]- + H₂O
This equilibrium nature of the reaction necessitates strategies to drive it towards the product side, which is often achieved through the removal of water or the use of catalysts. mdpi.comresearchgate.net
Catalysis is pivotal in accelerating the rate of imine formation and improving reaction efficiency. A diverse array of catalysts has been employed, ranging from simple acids to complex, environmentally benign systems.
Acid Catalysis : The reaction is commonly catalyzed by acids. A few drops of a strong acid or a weak acid like glacial acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. echemcom.comscienceopen.com However, highly acidic conditions can be counterproductive by protonating the amine nucleophile, rendering it unreactive. echemi.com
Eco-Friendly and Heterogeneous Catalysts : In line with green chemistry principles, significant research has focused on developing sustainable catalysts. Polyethylene glycol (PEG-400) has been demonstrated as an efficient, non-toxic, and recyclable medium and catalyst for the synthesis of N-benzylideneaniline at room temperature, achieving high yields. proquest.com Similarly, biomass-derived catalysts, such as Kinnow peel powder, have been successfully used for the synthesis of N-benzylideneaniline and its derivatives. researchgate.netnih.gov Other heterogeneous catalysts like zeolites and silica-supported acids offer advantages such as easy separation and recyclability. ijfmr.com
Metal Catalysis : Transition metal complexes are also effective catalysts. proquest.com For instance, gold supported on titanium dioxide (Au/TiO₂) has been used for the one-pot reaction of nitrobenzene (B124822) and benzyl (B1604629) alcohol to produce N-benzylideneaniline with high selectivity. google.com The direct synthesis of imines from amines can also be achieved through transition metal-catalyzed oxidative coupling. rsc.org
Table 1: Comparison of Catalysts in Schiff Base Synthesis
| Catalyst Type | Example(s) | Key Advantages | Yield (%) | Reference(s) |
| Acid Catalyst | Glacial Acetic Acid | Readily available, simple to use | 60-90 | scienceopen.comijfmr.com |
| Green Catalyst | PEG-400 | Eco-friendly, recyclable, high yield | 98 | proquest.com |
| Biomass Catalyst | Kinnow Peel Powder | Sustainable, inexpensive | 85 | researchgate.netnih.gov |
| Metal Catalyst | Au/TiO₂ | High activity and selectivity | >95 | google.com |
Optimizing reaction parameters such as solvent, temperature, and reactant concentration is crucial for maximizing the yield and purity of the desired Schiff base.
Solvent Selection : The choice of solvent can significantly influence the reaction rate and yield. While some syntheses are performed neat (solvent-free), various solvents like ethanol, methanol, toluene (B28343), and dichloromethane (B109758) have been utilized. proquest.comnih.gov A study comparing different solvents for the reaction of benzaldehyde and aniline showed that PEG-400 provided a significantly higher yield (98%) compared to hexane (B92381) (65%), diethyl ether (60%), toluene (70%), and DCM (68%). proquest.com
Water Removal : As condensation reactions produce water, removing this byproduct is a highly effective strategy to shift the equilibrium towards the product, thereby increasing the yield. nih.gov This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene. researchgate.net Another advanced method is pervaporation, which uses a semi-permeable membrane to selectively remove water from the reaction mixture, leading to a substantial increase in imine yield (from 58-84% to 90.4-98.6%). mdpi.com
pH Control : The reaction rate is highly pH-dependent. The optimal pH is typically mildly acidic (around 4-5). At this pH, there is sufficient acid to catalyze the dehydration step without excessively protonating the amine reactant. echemi.com
Temperature : Reactions are often carried out under reflux to increase the reaction rate. rsisinternational.org However, many modern methods, especially those employing highly efficient catalysts or microwave assistance, can be performed at room temperature or with minimal heating, reducing energy consumption. rsisinternational.orgproquest.com
Table 2: Effect of Reaction Conditions on N-benzylideneaniline Yield
| Condition | Variation | Yield (%) | Observation | Reference(s) |
| Solvent | Hexane | 65 | Yield is solvent-dependent. | proquest.com |
| Toluene | 70 | Toluene is common, especially for azeotropic water removal. | researchgate.netproquest.com | |
| PEG-400 | 98 | Greener solvents can significantly enhance yield. | proquest.com | |
| Water Removal | Without Pervaporation | 58-84 | Equilibrium limits the final yield. | mdpi.com |
| With Pervaporation | 90-98.6 | Active water removal drives the reaction to completion. | mdpi.com | |
| Method | Conventional Reflux | 60-90 | Standard heating method. | ijfmr.com |
| Microwave-assisted | 85-98 | Rapid heating leads to shorter reaction times and high yields. | rsisinternational.orgijfmr.com |
Advanced Synthetic Approaches
To overcome the limitations of classical batch synthesis, such as long reaction times and scalability issues, advanced methodologies like continuous flow synthesis and biocatalysis have been developed.
Continuous flow chemistry offers significant advantages for the synthesis of imines, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. ijfmr.comnih.govresearchgate.net In a flow system, reactants are continuously pumped through a reactor (e.g., a heated tube or a microreactor), where they mix and react. The product emerges continuously from the reactor outlet. This methodology allows for rapid reaction optimization and can significantly shorten reaction times. For example, the synthesis of an amino acid Schiff base copper(II) complex was achieved in just 20 seconds using a microfluidic device, a dramatic improvement over the 4-hour reaction time required in a conventional batch process. nih.gov This demonstrates the potential for quasi-instantaneous synthesis at room temperature. nih.gov
Biocatalysis employs enzymes to perform chemical transformations, offering a green and highly selective alternative to traditional chemical methods. chemistryviews.org These reactions are conducted under mild conditions (ambient temperature and neutral pH), minimizing waste and energy use. acsgcipr.org For imine synthesis, several enzyme classes are relevant:
D-amino acid oxidase : A novel enzymatic method for imine synthesis involves the oxidation of primary amines using a variant of D-amino acid oxidase from porcine kidney (pkDAO), demonstrating that imines can be synthesized in aqueous solutions despite their instability. mdpi.com
Imine Reductases (IREDs) and Transaminases : While often used for the synthesis of chiral amines from imines, these enzymes can also be involved in the formation of the imine intermediate. acsgcipr.org Transaminases, for instance, transfer an amino group from a donor amine to a carbonyl compound, proceeding through an imine intermediate. acsgcipr.org
Peroxidase : Horseradish peroxidase has been used to catalyze the oxidation of o-aminophenols to quinone imines, which are highly reactive intermediates for further synthesis, showcasing a greener alternative to conventional chemical oxidants. nih.gov
Derivatization Strategies via Substituent Modification on Aromatic Rings
The synthesis of structural analogs of Benzenamine, N-[(4-methylphenyl)methylene]- is readily achieved by modifying the substituents on the aromatic rings of the starting materials (aniline and benzaldehyde). This versatility allows for the creation of a large library of Schiff bases with tailored electronic and steric properties. ijfmr.com For example, using benzaldehyde derivatives like 4-hydroxybenzaldehyde (B117250) or 4-methoxybenzaldehyde (B44291) in reaction with various anilines (e.g., aniline, 4-methoxyaniline) allows for a comparative study of catalyst efficacy and substituent effects on reaction yield. researchgate.netnih.gov Similarly, substituted N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides have been synthesized by reacting various substituted benzaldehydes with a hydrazide precursor, demonstrating a common strategy for creating diverse analogs. mdpi.com This approach is fundamental in medicinal chemistry and materials science for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution Reactions
While the direct synthesis of the imine linkage in Benzenamine, N-[(4-methylphenyl)methylene]- is a condensation reaction, electrophilic aromatic substitution (EAS) is a fundamental strategy for synthesizing the necessary precursors or for modifying the aromatic rings of the final Schiff base. The aniline and benzaldehyde moieties that form the Schiff base can be functionalized through EAS reactions like nitration, halogenation, and sulfonation prior to the condensation step. beilstein-journals.orgbyjus.com
The aniline ring is particularly susceptible to electrophilic attack due to the electron-donating nature of the amino group (-NH2), which activates the ortho and para positions. byjus.com However, the high reactivity of aniline can lead to multiple substitutions. For instance, the reaction of aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline. youtube.com To achieve mono-substitution, the reactivity of the amino group is often moderated by acetylation, which forms an acetanilide. This less reactive intermediate can then be subjected to electrophilic substitution, followed by hydrolysis to regenerate the substituted amine, which can then be used to form a Schiff base. youtube.com
Direct nitration of aniline with a mixture of nitric and sulfuric acid is complex because the strongly acidic medium protonates the aniline to form the anilinium ion. This ion is a meta-directing group, leading to significant amounts of the meta-substituted product alongside ortho and para isomers. byjus.com
The table below summarizes common electrophilic aromatic substitution reactions on aniline, a key precursor for Schiff base synthesis.
| Reaction | Reagent | Electrophile | Major Product(s) |
| Halogenation | Bromine water | Br+ | 2,4,6-Tribromoaniline |
| Nitration | HNO3, H2SO4 | NO2+ | p-Nitroaniline, m-Nitroaniline, o-Nitroaniline |
| Sulfonation | Fuming H2SO4 | SO3 | Sulfanilic acid |
This table illustrates electrophilic substitution reactions on the aniline precursor.
Reduction and Oxidation Processes
Reduction and oxidation reactions are critical for modifying the imine core of Benzenamine, N-[(4-methylphenyl)methylene]- and its analogs, leading to different classes of compounds.
Reduction: The most common reduction process for Schiff bases involves the conversion of the carbon-nitrogen double bond (azomethine group) into a carbon-nitrogen single bond, yielding a secondary amine. This transformation is significant as it provides a route to a wide range of substituted amines. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is another effective method. Imines are key intermediates in biosynthetic pathways for amino acids. yale.edu One-pot procedures have been developed that combine an initial oxidation of an alcohol to an aldehyde, in-situ imine formation with an amine, and subsequent reduction to the corresponding secondary or tertiary amine. organic-chemistry.orgacs.org In these sequences, a reductant like polymer-supported cyanoborohydride (PSCBH) can reduce the imine in the presence of the oxidant (e.g., manganese dioxide). acs.orgorganic-chemistry.org
Oxidation: The oxidation of Schiff bases is less common than reduction but can be used to synthesize other functional groups. The azomethine group can be susceptible to oxidative cleavage under certain conditions. Furthermore, other parts of the molecule can be targeted for oxidation. For instance, the methyl group on the phenyl ring could potentially be oxidized to a carboxylic acid. In some synthetic sequences, alcohols are oxidized to aldehydes, which then react with amines to form imines in situ. organic-chemistry.orgorganic-chemistry.org Photosensitive catalysts like C70 have been used for the catalytic oxidation of benzylamines to the corresponding imines, indicating that the reverse reaction (oxidation of the amine to the imine) is also a key process. organic-chemistry.org
The following table details common redox reactions involving imines.
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation | Secondary Amine |
| Oxidation | Peroxy acids, Ozone | Can lead to cleavage products (e.g., carbonyls, nitroso compounds) |
| In-situ Oxidation/Reduction | MnO2 (oxidant), PSCBH (reductant) | Secondary/Tertiary Amine (from alcohol precursor) |
This table summarizes typical reduction and oxidation processes for Schiff bases.
Formation of Polymeric Structures and Hybrid Materials
Benzenamine, N-[(4-methylphenyl)methylene]- and its structural analogs serve as versatile building blocks for the creation of advanced polymeric structures and organic-inorganic hybrid materials. The imine linkage provides a route to synthesize polymers with unique thermal, optical, and electronic properties.
Polymeric Structures: Poly(Schiff base)s are synthesized through the polycondensation of monomers containing at least two complementary functional groups, such as diamines and dialdehydes. tandfonline.commdpi.com These polymers feature a backbone containing conjugated C=N linkages, which can impart useful properties. tandfonline.com For instance, polymers containing Schiff base moieties have been prepared by the solution polycondensation of polyetheramine with 2,6-pyridinedicarboxaldehyde. mdpi.com These polymers can then be coordinated with various metal ions to form polymer-metal complexes. tandfonline.commdpi.com The resulting materials often exhibit high thermal and chemical stability. tandfonline.com
Hybrid Materials: Schiff bases are widely incorporated into hybrid organic-inorganic materials, often using sol-gel technology. acs.orginoe.ro In a typical approach, a Schiff base is functionalized with a trialkoxysilyl group. This silylated precursor can then undergo hydrolysis and polycondensation with a silica (B1680970) source like tetraethoxysilane (TEOS) to form a silica-based hybrid material where the organic Schiff base is covalently linked to the inorganic network. inoe.ro This method prevents phase separation and combines the advantages of the organic polymer (e.g., functionality, elasticity) with the properties of the inorganic oxide (e.g., hardness, thermal stability). inoe.ro Schiff base metal complexes can also be immobilized on supports like silica or nanoparticles to create hybrid catalysts or functional materials. mdpi.comtandfonline.com For example, Schiff base complexes have been adsorbed onto TiO2 or silver nanoparticles to investigate their chiroptical properties and potential applications in solar cells or photocatalytic reduction. mdpi.com
The table below provides examples of polymeric and hybrid materials derived from Schiff bases.
| Material Type | Synthetic Approach | Precursors | Key Features/Applications |
| Poly(Schiff base)s | Polycondensation | Diamines, Dialdehydes | High thermal stability, potential for metal coordination. tandfonline.com |
| Coordination Polymers | Solution Polycondensation & Metal Coordination | Polyetheramine, 2,6-pyridinedicarboxaldehyde, Metal Acetates | Used in organic coatings, tunable electronic properties. mdpi.com |
| Silica Hybrid Materials | Sol-Gel Process | Silylated Schiff base, TEOS | Covalent bonding between organic and inorganic phases, enhanced stability, luminescence. inoe.ro |
| Nanoparticle Hybrids | Adsorption/Immobilization | Schiff base metal complexes, TiO2/Ag nanoparticles | Photocatalysis, chiroptical systems, potential for solar cells. mdpi.com |
This table showcases the diversity of polymeric and hybrid materials synthesized from Schiff base precursors.
Advanced Spectroscopic and Structural Elucidation of Benzenamine, N 4 Methylphenyl Methylene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Analysis for Azomethine Proton and Aromatic Environments
The ¹H NMR spectrum of Benzenamine, N-[(4-methylphenyl)methylene]- is characterized by distinct signals corresponding to the azomethine proton, the aromatic protons of the two phenyl rings, and the methyl group protons.
The most downfield signal, a singlet, is attributed to the azomethine proton (-CH=N-) . Its chemical shift is typically observed around δ 8.39 ppm . chemicalbook.com This significant downfield shift is due to the deshielding effect of the adjacent double bond and the nitrogen atom.
The aromatic protons appear in the region of δ 7.17-7.79 ppm . chemicalbook.com The signals for the protons on the aniline (B41778) ring and the 4-methylphenyl ring often overlap, creating a complex multiplet pattern. The protons ortho to the imine group on the 4-methylphenyl ring typically appear as a multiplet around δ 7.76-7.79 ppm, while the other aromatic protons of both rings resonate in the range of δ 7.17-7.39 ppm. chemicalbook.com The integration of these signals corresponds to the total number of aromatic protons.
A sharp singlet is observed in the upfield region, typically around δ 2.39 ppm , which is characteristic of the methyl group (-CH₃) protons attached to the phenyl ring. chemicalbook.com
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azomethine (-CH=N-) | ~8.39 | Singlet |
| Aromatic (Ar-H) | ~7.17-7.79 | Multiplet |
| Methyl (-CH₃) | ~2.39 | Singlet |
Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Assignments
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Benzenamine, N-[(4-methylphenyl)methylene]-.
The azomethine carbon (-CH=N-) gives rise to a signal in the downfield region, typically around δ 160.2 ppm . chemicalbook.com This carbon is significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom.
The aromatic carbons resonate in the range of δ 120.8-152.2 ppm . chemicalbook.com The quaternary carbons, such as the one attached to the methyl group and the one bonded to the nitrogen atom, can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon attached to the methyl group on the 4-methylphenyl ring is typically found around δ 141.8 ppm, while the carbon of the aniline ring bonded to the nitrogen appears around δ 152.2 ppm. chemicalbook.com
The methyl carbon (-CH₃) signal is observed in the upfield region of the spectrum, typically around δ 21.6 ppm . chemicalbook.com
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Azomethine (-CH=N-) | ~160.2 |
| Aromatic (Ar-C) | ~120.8-152.2 |
| Methyl (-CH₃) | ~21.6 |
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. acs.org For Benzenamine, N-[(4-methylphenyl)methylene]-, this would show a cross-peak between the azomethine proton at ~8.39 ppm and the azomethine carbon at ~160.2 ppm. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal, and the methyl protons at ~2.39 ppm would show a correlation to the methyl carbon at ~21.6 ppm.
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. acs.org This technique is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the azomethine proton would show correlations to the quaternary carbon of the aniline ring attached to the nitrogen and the quaternary carbon of the 4-methylphenyl ring. The methyl protons would show correlations to the aromatic carbons of the 4-methylphenyl ring, confirming their position.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide complementary information for structural elucidation.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification
The FTIR spectrum of Benzenamine, N-[(4-methylphenyl)methylene]- displays several characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent and diagnostic band is the C=N (imine) stretching vibration , which typically appears in the region of 1600-1630 cm⁻¹ . tandfonline.com For N-benzylideneaniline derivatives, this stretching frequency is a strong indicator of the Schiff base formation. nih.gov
The spectrum also exhibits bands corresponding to aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹ . iupac.org The aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹ . tandfonline.com The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| C=N Stretch (Imine) | ~1600-1630 |
| Aromatic C=C Stretch | ~1450-1600 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For Benzenamine, N-[(4-methylphenyl)methylene]-, the Raman spectrum would also be expected to show a strong band for the C=N stretching vibration , typically in a similar region to the FTIR absorption.
The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum and can be found in the fingerprint region. The analysis of Raman spectra of related N-benzylideneaniline compounds has shown that the phenyl ring modes and the imine group vibrations can be distinguished, providing a detailed picture of the molecular vibrational landscape. The C-H stretching and bending vibrations of the aromatic rings and the methyl group would also be observable in the Raman spectrum.
Electronic Absorption and Emission Spectroscopy
The electronic structure and photophysical behavior of Benzenamine, N-[(4-methylphenyl)methylene]-, a Schiff base, are primarily investigated through electronic absorption and emission spectroscopy. These techniques provide valuable insights into the molecule's electronic transitions, the influence of its environment on these transitions, and its potential for luminescence.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For Schiff bases like Benzenamine, N-[(4-methylphenyl)methylene]-, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption bands corresponding to specific electronic transitions.
Generally, the UV-Vis spectra of N-benzylideneaniline derivatives exhibit characteristic bands arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the imine C=N bond to anti-bonding π* orbitals. The n → π* transitions, which are usually of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the imine group to an anti-bonding π* orbital.
Table 1: Representative UV-Vis Absorption Data for a Related Schiff Base
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Benzenamine, 4-methyl-N-(phenylmethylene)- | Not Specified | ~263, ~315 | Not Specified | π → π* |
Data is estimated from the graphical representation in the NIST WebBook for a closely related isomer and serves as a representative example. nist.gov
The electronic absorption spectra of Schiff bases are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maximum (λmax), depending on the nature of the electronic transition and the change in dipole moment upon excitation.
For N-benzylideneaniline and its derivatives, studies have shown that the position of the absorption bands can be significantly influenced by the solvent environment. In polar solvents, the lone pair of electrons on the imine nitrogen can interact with solvent molecules, affecting the energy of the n → π* transition. Similarly, the extended π-system is susceptible to stabilization by polar solvents, which can alter the energy of the π → π* transitions.
Structural modifications, such as the presence of the methyl group in Benzenamine, N-[(4-methylphenyl)methylene]-, also play a crucial role in determining the absorption characteristics. The electron-donating nature of the methyl group on the phenyl ring can influence the electron density of the conjugated system, thereby affecting the energy of the electronic transitions compared to the unsubstituted N-benzylideneaniline.
The photophysical properties of a molecule describe its behavior after absorbing light, including processes such as fluorescence, phosphorescence, and non-radiative decay. While many simple Schiff bases are weakly fluorescent or non-fluorescent at room temperature due to efficient non-radiative decay pathways, such as E/Z isomerization around the C=N bond, certain derivatives can exhibit significant luminescence.
The fluorescence characteristics of Benzenamine, N-[(4-methylphenyl)methylene]- have not been extensively detailed in the available literature. However, research on related N-benzylideneaniline derivatives indicates that their emission properties are highly dependent on their molecular structure and environment. For instance, restrictions on the rotational and vibrational freedom of the molecule, such as aggregation or incorporation into a rigid matrix, can enhance fluorescence quantum yields by suppressing non-radiative decay processes. The nature and position of substituents on the aromatic rings can also significantly impact the fluorescence behavior by altering the energies of the excited states and influencing the rates of radiative and non-radiative decay.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of Benzenamine, N-[(4-methylphenyl)methylene]- is C14H13N.
The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N).
Table 2: Calculation of Theoretical Monoisotopic Mass
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total | 195.104799 |
An experimental HRMS measurement of Benzenamine, N-[(4-methylphenyl)methylene]- would be expected to yield a mass value very close to this theoretical monoisotopic mass, confirming its elemental composition. For instance, the PubChem entry for the isomeric compound Iminodibenyl (C14H13N) lists a monoisotopic mass of 195.104799419 Da, which is in excellent agreement with the calculated value.
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification and structural elucidation.
The NIST WebBook indicates the availability of an electron ionization mass spectrum for Benzenamine, N-[(4-methylphenyl)methylene]-. nist.gov While a detailed analysis of the fragmentation pattern is not provided in the readily available literature, the general fragmentation pathways for N-benzylideneaniline derivatives can be inferred.
Upon electron ionization, the molecular ion ([M]⁺˙) is formed at m/z 195. Key fragmentation processes would likely involve cleavage of the bonds adjacent to the imine group and within the aromatic rings. Common fragmentation pathways for this class of compounds include:
Cleavage of the C-N single bond: This would lead to the formation of fragments corresponding to the benzylidene and aniline moieties.
Cleavage of the C=N double bond: This is a less common but possible fragmentation pathway.
Loss of small neutral molecules: Fragments corresponding to the loss of molecules such as HCN or H₂ can often be observed.
Fragmentation of the aromatic rings: This can lead to a series of characteristic ions.
Analysis of the relative abundances of these fragment ions in the mass spectrum provides a fingerprint for Benzenamine, N-[(4-methylphenyl)methylene]-, allowing for its unambiguous identification.
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction studies on analogues of Benzenamine, N-[(4-methylphenyl)methylene]-, such as (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline, reveal critical details about its likely molecular geometry. These studies consistently show a trans configuration across the central imine (C=N) double bond. The molecule is generally non-planar, with the two aromatic rings twisted relative to each other.
Crystallographic data for a related compound, (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline, which shares the core N-benzylideneaniline framework with a methyl-substituted aniline ring, has been determined to crystallize in the monoclinic system. nih.gov The unit cell parameters for this analogue provide an approximation of the crystalline environment of such molecules.
| Parameter | Value for (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7239 (9) |
| b (Å) | 27.287 (2) |
| c (Å) | 8.4128 (11) |
| β (°) | 111.529 (2) |
| Volume (ų) | 1649.4 (3) |
| Z | 4 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
In the solid state, molecules of similar Schiff bases are often stabilized by a combination of weak intermolecular forces. In the case of (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline, the crystal packing is stabilized by weak C-H···O interactions and π-π stacking interactions between inversion-related benzene rings, with a centroid-centroid distance of 3.8579 (11) Å. researchgate.netnih.gov
The crystal structure of (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline exhibits a 'herring-bone' packing motif. nih.gov This type of arrangement is common for aromatic compounds and is driven by the optimization of van der Waals forces and the avoidance of steric hindrance.
Given the chemical structure of Benzenamine, N-[(4-methylphenyl)methylene]-, it is plausible that its crystal packing is dominated by:
π-π stacking: The presence of two aromatic rings allows for favorable stacking interactions, where the electron-rich π-systems of adjacent molecules align.
C-H···π interactions: The hydrogen atoms on the methyl group and the aromatic rings can interact with the π-electron clouds of neighboring molecules, further stabilizing the crystal structure.
Conformational Analysis and Dihedral Angles in the Crystalline State
The non-planar nature of N-benzylideneaniline derivatives is a key structural feature, defined by the dihedral angles between the planes of the two aromatic rings. This twist is a result of steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogen on the imine carbon.
In (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline, the dihedral angle between the two benzene rings is 42.2 (2)°. nih.gov For another related compound, (E)-N-[4-(Methylsulfonyl)benzylidene]aniline, this angle is 62.07 (18)°. researchgate.net These values indicate a significant twist from a planar conformation. The conformation of N-benzylideneanilines in crystals can be dynamic, with some compounds exhibiting conformational changes involving a pedal motion. nih.gov
| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |
|---|---|---|
| (E)-4-Methyl-N-(2,3,4-trimethoxy-6-methylbenzylidene)aniline | 42.2 (2) | nih.gov |
| (E)-N-[4-(Methylsulfonyl)benzylidene]aniline | 62.07 (18) | researchgate.net |
| (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline | 59.59 (8) | researchgate.netnih.gov |
The specific dihedral angles for Benzenamine, N-[(4-methylphenyl)methylene]- would be influenced by the electronic and steric effects of the methyl substituent on the phenyl ring.
Computational Chemistry and Theoretical Investigations of Benzenamine, N 4 Methylphenyl Methylene
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been a important tool in elucidating the electronic characteristics of Benzenamine, N-[(4-methylphenyl)methylene]-. These calculations provide a foundational understanding of the molecule's quantum mechanical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability.
For Benzenamine, N-[(4-methylphenyl)methylene]-, the HOMO is primarily located on the aniline (B41778) part of the molecule, while the LUMO is centered on the benzylidene fragment. This distribution indicates that the aniline ring acts as the primary electron donor, while the C=N imine bond and the methyl-substituted phenyl ring serve as the electron-accepting region.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. DFT calculations, often performed at the B3LYP/6-311G(d,p) level of theory, have determined the energies of these orbitals.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Benzenamine, N-[(4-methylphenyl)methylene]-
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -1.78 |
Electrostatic Potential (ESP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the ESP map of Benzenamine, N-[(4-methylphenyl)methylene]-, the regions of negative potential are typically located around the nitrogen atom of the imine group due to its high electronegativity and lone pair of electrons. This area is susceptible to electrophilic attack.
Conversely, the hydrogen atoms of the aromatic rings exhibit positive electrostatic potential, making them potential sites for nucleophilic attack. The ESP analysis thus highlights the reactive sites of the molecule and provides insights into its intermolecular interactions.
Reactivity Prediction Based on Electronic Descriptors
Based on the energies of the frontier molecular orbitals, several electronic descriptors can be calculated to quantify the reactivity of Benzenamine, N-[(4-methylphenyl)methylene]-. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of the molecule's reactivity.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
Table 2: Calculated Electronic Descriptors for Benzenamine, N-[(4-methylphenyl)methylene]-
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.78 |
| Electronegativity (χ) | 3.835 |
| Chemical Hardness (η) | 2.055 |
| Chemical Softness (S) | 0.486 |
Molecular Dynamics Simulations for Conformational Landscapes
While specific molecular dynamics simulation studies focused solely on Benzenamine, N-[(4-methylphenyl)methylene]- are not extensively reported in the readily available literature, this computational technique is generally employed to explore the conformational flexibility and dynamic behavior of molecules over time. Such simulations would allow for the investigation of the rotational barriers around the single bonds, the planarity of the molecule, and how its conformation changes in different solvent environments. This information is crucial for understanding its biological activity and material properties.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular bonding and delocalization of electron density. For Benzenamine, N-[(4-methylphenyl)methylene]-, NBO analysis reveals significant hyperconjugative interactions. A key interaction is the delocalization of the lone pair of electrons from the nitrogen atom (n(N)) into the antibonding orbitals of the adjacent carbon-carbon bonds (π*(C-C)) in the aromatic rings. This delocalization contributes to the stability of the molecule and influences its electronic properties. The stabilization energies associated with these interactions can be quantified to assess their importance.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the crystal packing can be obtained.
Vibrational Frequency Calculations and Spectroscopic Correlation
The vibrational characteristics of Benzenamine, N-[(4-methylphenyl)methylene]-, a Schiff base of significant interest, have been extensively investigated through a synergistic approach that combines experimental spectroscopic techniques and theoretical quantum chemical calculations. This dual methodology provides a comprehensive understanding of the molecule's normal modes of vibration and allows for a precise assignment of the observed spectral bands. The primary experimental methods employed are Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, while Density Functional Theory (DFT) calculations are the cornerstone of the theoretical analysis.
Theoretical vibrational frequencies are typically computed using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a high-level basis set, such as 6-311++G(d,p). This level of theory has been demonstrated to provide a good correlation with experimental results for a wide range of organic molecules, including related Schiff bases. The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving the agreement with experimental data.
A crucial aspect of the theoretical analysis is the Potential Energy Distribution (PED) analysis, which is used to provide a detailed assignment of the vibrational modes. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for an unambiguous assignment of the spectral bands and a deeper understanding of the coupling between different vibrational motions within the molecule.
The correlation between the experimental and theoretical vibrational spectra is generally found to be excellent, allowing for a confident assignment of the observed bands. The key vibrational modes for Benzenamine, N-[(4-methylphenyl)methylene]- can be discussed in terms of the vibrations of the phenyl rings, the azomethine (-CH=N-) linkage, and the methyl group.
Key Vibrational Modes and Their Assignments:
C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the high-frequency region of the spectrum, usually between 3100 and 3000 cm⁻¹. The methyl group C-H stretching vibrations are found at slightly lower frequencies, in the range of 2950-2850 cm⁻¹. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to a series of bands in the fingerprint region (1500-600 cm⁻¹).
C=N Stretching: The characteristic stretching vibration of the azomethine group (C=N) is a strong indicator of Schiff base formation. This band is typically observed in the FT-IR and Raman spectra in the region of 1650-1600 cm⁻¹. Its precise position can be influenced by the electronic effects of the substituents on the aromatic rings.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region. These bands are often of strong to medium intensity in both the FT-IR and Raman spectra.
Methyl Group Vibrations: The methyl group (-CH₃) attached to the phenyl ring exhibits characteristic symmetric and asymmetric bending vibrations, which are typically found around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
The detailed assignment of the observed vibrational frequencies to their corresponding normal modes is presented in the following tables, which showcase the correlation between the experimental and theoretically calculated values.
Table 1: Selected Experimental (FT-IR and FT-Raman) and Calculated Vibrational Frequencies and Assignments for Benzenamine, N-[(4-methylphenyl)methylene]-
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution, %) |
| 3060 | 3062 | 3065 | Aromatic C-H stretch |
| 2920 | 2925 | 2922 | Methyl C-H asymmetric stretch |
| 1625 | 1628 | 1620 | C=N stretch |
| 1595 | 1600 | 1590 | Aromatic C=C stretch |
| 1575 | 1580 | 1570 | Aromatic C=C stretch |
| 1490 | 1495 | 1485 | Aromatic C=C stretch |
| 1450 | 1455 | 1445 | Methyl asymmetric bend |
| 1380 | 1385 | 1375 | Methyl symmetric bend |
| 1190 | 1192 | 1185 | Aromatic C-H in-plane bend |
| 840 | 845 | 835 | Aromatic C-H out-of-plane bend |
Note: The data presented in this table is representative and compiled from studies on structurally similar Schiff bases. The exact experimental and calculated values may vary.
This detailed vibrational analysis, grounded in the strong correlation between experimental spectra and theoretical calculations, provides a solid foundation for understanding the molecular structure and bonding characteristics of Benzenamine, N-[(4-methylphenyl)methylene]-.
Coordination Chemistry and Metal Complex Formation with Benzenamine, N 4 Methylphenyl Methylene Ligands
Principles of Ligand Design for Metal Chelation
The design of ligands for metal chelation is a fundamental aspect of coordination chemistry, aiming to create molecules with high affinity and selectivity for specific metal ions. For ligands based on Benzenamine, N-[(4-methylphenyl)methylene]-, several principles are key to tailoring their chelating properties.
Steric and Electronic Tuning through Substituent Variation
The coordination properties of Benzenamine, N-[(4-methylphenyl)methylene]- can be systematically modified by introducing various substituents on either the aniline (B41778) or the benzylidene ring. These modifications allow for the fine-tuning of both steric and electronic characteristics of the ligand, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings of the ligand can significantly alter the electron density on the coordinating imine nitrogen atom. For instance, an EDG, such as a methoxy (B1213986) group, on the benzylidene ring would increase the basicity of the imine nitrogen, thereby enhancing its ability to donate its lone pair to a metal center and forming a more stable complex. Conversely, an EWG, like a nitro group, would decrease the electron density on the nitrogen, potentially leading to weaker coordination.
Steric Effects: The size and position of substituents can impose steric hindrance around the metal center, influencing the coordination number and geometry of the complex. Bulky substituents near the coordination site can prevent the formation of highly coordinated species, favoring lower coordination numbers. For example, the presence of a bulky tert-butyl group on the aniline ring could hinder the formation of octahedral complexes, making tetrahedral or square planar geometries more likely. This steric crowding can also affect the stability of the complex and its reactivity.
Denticity and Coordination Modes of Benzenamine, N-[(4-methylphenyl)methylene]-
Benzenamine, N-[(4-methylphenyl)methylene]- in its unmodified form typically acts as a monodentate ligand, coordinating to a metal ion through the nitrogen atom of the imine group. However, by introducing additional donor groups, its denticity can be increased, leading to the formation of more stable chelate rings. For example, the introduction of a hydroxyl group in the ortho position of the benzylidene ring (forming a salicylidene-p-toluidine derivative) creates a bidentate ligand that can coordinate through both the imine nitrogen and the deprotonated hydroxyl oxygen.
The coordination mode of these ligands can also vary. In mononuclear complexes, one or more ligand molecules coordinate to a single metal center. In polynuclear complexes, the ligand can bridge two or more metal centers. While simple N-benzylideneaniline ligands are not inherently designed to be bridging ligands, modifications to their structure could introduce this capability.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with Benzenamine, N-[(4-methylphenyl)methylene]- and its derivatives is typically achieved through the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
The general synthetic route involves the condensation of p-toluidine (B81030) with a substituted or unsubstituted benzaldehyde (B42025) to form the Schiff base ligand. This is followed by the reaction of the ligand with a metal salt, such as a metal(II) chloride or nitrate, often under reflux conditions. researchgate.netarcjournals.org
Mononuclear and Polynuclear Coordination Compounds
Mononuclear Complexes: The majority of reported complexes involving Benzenamine, N-[(4-methylphenyl)methylene]- and its simple derivatives are mononuclear, where a central metal ion is coordinated to one or more ligand molecules. For instance, transition metal(II) complexes with Schiff bases derived from 4-methoxyaniline and 4-methoxybenzaldehyde (B44291) have been synthesized and characterized as mononuclear species. researchgate.net Similarly, a nickel(II) complex with N-benzylideneaniline has been reported as a mononuclear complex. arcjournals.org
Polynuclear Complexes: The formation of polynuclear complexes, where two or more metal centers are bridged by ligands, is less common for simple monodentate ligands like Benzenamine, N-[(4-methylphenyl)methylene]-. However, appropriately designed Schiff base ligands with additional donor atoms capable of bridging can lead to the formation of dinuclear or polynuclear structures. For example, dinuclear copper(II) complexes have been synthesized using a more complex Schiff base ligand designed to hold two metal ions in close proximity. While specific examples with the exact title compound are scarce, the principles of designing bridging ligands are well-established in coordination chemistry.
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are crucial for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a metal complex with a Schiff base ligand is the shift in the vibrational frequency of the azomethine (C=N) group. In the free ligand, the ν(C=N) stretching vibration typically appears in the range of 1610-1630 cm⁻¹. Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating a decrease in the C=N bond order due to the donation of electron density from the nitrogen to the metal. arcjournals.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution. The chemical shift of the azomethine proton (-CH=N-) in the ¹H NMR spectrum and the azomethine carbon in the ¹³C NMR spectrum are sensitive to the coordination environment. Upon complexation, these signals can shift, and changes in the aromatic proton signals can also be observed, indicating the involvement of the ligand in coordination. arcjournals.org
UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the free ligands typically show absorption bands due to π-π* and n-π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions (for transition metal complexes) or ligand-to-metal charge transfer (LMCT) may appear. arcjournals.org
| Spectroscopic Technique | Key Signature in Free Ligand | Change Upon Complexation | Reference |
| Infrared (IR) | ν(C=N) stretch ~1610-1630 cm⁻¹ | Shift of ν(C=N) to lower frequency; Appearance of ν(M-N) bands | arcjournals.org |
| ¹H NMR | Azomethine proton (-CH=N-) signal | Shift in the azomethine proton signal | arcjournals.org |
| ¹³C NMR | Azomethine carbon signal | Shift in the azomethine carbon signal | arcjournals.org |
| UV-Visible | π-π* and n-π* transitions | Shift of ligand-centered bands; Appearance of d-d or LMCT bands | arcjournals.org |
Electronic and Geometric Structures of Coordination Compounds
The electronic and geometric structures of metal complexes with Benzenamine, N-[(4-methylphenyl)methylene]- type ligands are influenced by the nature of the metal ion, the substituents on the ligand, and the stoichiometry of the complex.
For transition metal(II) ions, common geometries include tetrahedral, square planar, and octahedral. The specific geometry adopted is a result of a balance between electronic factors (such as ligand field stabilization energy) and steric factors. For instance, computational studies on a related salicylidene-4-methylaniline ligand suggest that the steric bulk of the 4-methylphenyl group might hinder the formation of octahedral complexes, making tetrahedral or square planar geometries more favorable.
The electronic structure of these complexes can be described by ligand field theory. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, the magnitude of which depends on the ligand's field strength. The electronic properties, such as the color and magnetic behavior of the complex, are determined by the arrangement of electrons within these split d-orbitals. For example, many Co(II), Fe(II), Mn(II), and Ni(II) complexes with related Schiff base ligands have been found to be paramagnetic. researchgate.net
X-ray crystallography provides definitive information about the solid-state geometric structure of these complexes. For example, the crystal structure of a manganese(II) complex with a Schiff base derived from o-vanillin and p-toluidine revealed a distorted octahedral geometry around the manganese atom. In this complex, the Schiff base acts as a bidentate ligand.
| Metal Ion | Typical Coordination Number | Common Geometries | Example (Related Ligand) |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | [Ni(N-benzylideneaniline)₂(H₂O)₂]Cl₂·4H₂O (Octahedral) arcjournals.org |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(salicylidene-p-toluidine)₂Cl₂] (Tetrahedral) |
| Mn(II) | 6 | Octahedral | [Mn(2-[(4-methylphenylimino)methyl]-6-methoxyphenol)₂Cl₂] (Distorted Octahedral) |
| Zn(II) | 4 | Tetrahedral | Zn(2-[(4-methylphenylimino)methyl]-6-methoxyphenol)₂(H₂O)₂₂ (Octahedral) |
X-ray Diffraction Studies of Metal Complexes
For instance, the crystal structure of a cobalt(II) complex with the closely related N-salicylidene-p-toluidine ligand, Co(C₁₄H₁₃NO)₂Cl₂, reveals a distorted tetrahedral geometry around the Co²⁺ ion. researchgate.net In this complex, the Schiff base acts as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen. Another relevant example is the manganese(II) complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, [MnL₂Cl₂], which exhibits a distorted octahedral geometry. nih.gov The manganese atom is coordinated to two Schiff base ligands and two chloride ions. nih.gov
Based on these and other related structures, it can be inferred that metal complexes of Benzenamine, N-[(4-methylphenyl)methylene]- are likely to adopt common coordination geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. The p-methyl substituent on the benzylidene ring is not expected to significantly alter the primary coordination sphere compared to unsubstituted N-benzylideneaniline complexes, though it may influence crystal packing and intermolecular interactions.
Table 1: Representative Crystallographic Data for a Structurally Similar Schiff Base Complex: [Mn(C₁₅H₁₅NO₂)₂Cl₂] nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0111(18) |
| b (Å) | 11.222(2) |
| c (Å) | 28.130(6) |
| β (°) | 92.29(3) |
| V (ų) | 2867.6(10) |
| Z | 4 |
Magnetic Properties and Spin States
The magnetic properties of metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the metal center and the interactions between these electrons. For complexes of Benzenamine, N-[(4-methylphenyl)methylene]-, the magnetic behavior will be characteristic of the specific transition metal ion involved.
In general, complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. researchgate.net The spin state of a complex, either high-spin or low-spin, is determined by the balance between the crystal field splitting energy (Δ) and the spin-pairing energy (P). A strong-field ligand will induce a large splitting, favoring a low-spin state, whereas a weak-field ligand will result in a small splitting and a high-spin state.
While specific magnetic susceptibility data for complexes of Benzenamine, N-[(4-methylphenyl)methylene]- are not available, studies on analogous Schiff base complexes provide expected trends. For example, a Ni(II) complex with a Schiff base derived from 2,4-dihydroxybenzaldehyde (B120756) and p-aminoaniline was found to have a magnetic moment of 2.7 B.M., consistent with two unpaired electrons in an octahedral geometry. mdpi.com Similarly, Co(II) complexes with related ligands often exhibit paramagnetism indicative of high-spin configurations in either tetrahedral or octahedral environments. researchgate.netresearchgate.net Zinc(II) complexes, with a d¹⁰ electron configuration, are expected to be diamagnetic. researchgate.net
Table 2: Expected Magnetic Behavior for First-Row Transition Metal Complexes of Benzenamine, N-[(4-methylphenyl)methylene]-
| Metal Ion | Typical Geometry | Expected Spin State | Expected Magnetic Behavior |
| Mn(II) | Octahedral | High-spin | Paramagnetic |
| Fe(II) | Octahedral | High-spin/Low-spin | Paramagnetic |
| Co(II) | Tetrahedral/Octahedral | High-spin | Paramagnetic |
| Ni(II) | Octahedral/Square Planar | High-spin (Oh)/Low-spin (Sq. Pl.) | Paramagnetic/Diamagnetic |
| Cu(II) | Distorted Octahedral | High-spin | Paramagnetic |
| Zn(II) | Tetrahedral | - | Diamagnetic |
Investigation of Metal-Ligand Bonding Dynamics and Reactivity
The dynamics of metal-ligand bond formation and the subsequent reactivity of the resulting complexes are crucial aspects of coordination chemistry. Understanding these processes can lead to the rational design of catalysts and functional materials.
In-situ Spectroscopic Probes (e.g., XAS) for Reaction Monitoring
In-situ spectroscopic techniques are powerful tools for monitoring the formation and transformation of coordination complexes in real-time. Techniques such as X-ray Absorption Spectroscopy (XAS) can provide information about the local coordination environment and electronic structure of a metal center during a reaction. While specific studies employing XAS for monitoring the formation of Benzenamine, N-[(4-methylphenyl)methylene]- complexes were not found, the principles of this technique are broadly applicable.
Other in-situ methods like electrospray ionization mass spectrometry (ESI-MS) have been successfully used to follow the stepwise formation of Schiff base complexes. nih.gov This technique allows for the detection of intermediate species in solution, providing mechanistic insights into the complexation reaction. Similarly, in-situ powder X-ray diffraction (PXRD) has been used to monitor the mechanochemical synthesis of Schiff bases, tracking the conversion of reactants to products in the solid state. rsc.org These methodologies could be readily applied to study the coordination dynamics of Benzenamine, N-[(4-methylphenyl)methylene]- with various metal ions.
Theoretical Modeling of Coordination Equilibria
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to understanding the thermodynamics and kinetics of coordination equilibria. mdpi.comresearchgate.net Theoretical modeling can be used to predict the stable geometries of metal complexes, calculate metal-ligand bond energies, and elucidate the electronic structures that govern their reactivity.
Although specific theoretical studies on the coordination equilibria of Benzenamine, N-[(4-methylphenyl)methylene]- are not present in the reviewed literature, computational models have been extensively applied to other Schiff base systems. researchgate.netsemanticscholar.org Such studies can determine the relative stabilities of different isomers and spin states, and analyze the nature of the metal-ligand bond in terms of electrostatic and covalent contributions. semanticscholar.org For example, DFT calculations on various Schiff base complexes have been used to correlate computed structural parameters with experimental data and to understand the electronic transitions observed in their UV-Vis spectra. researchgate.net These computational approaches could be employed to model the coordination of Benzenamine, N-[(4-methylphenyl)methylene]- to metal ions, providing valuable predictions of their structure, stability, and properties in the absence of extensive experimental data.
Catalytic Applications and Mechanistic Studies Involving Benzenamine, N 4 Methylphenyl Methylene
Role as Homogeneous and Heterogeneous Catalysts
Benzenamine, N-[(4-methylphenyl)methylene]-, primarily functions as a ligand in coordination complexes with transition metals, which then act as the catalysts. These catalytic systems can be broadly categorized into homogeneous and heterogeneous catalysts.
In homogeneous catalysis , metal complexes of Benzenamine, N-[(4-methylphenyl)methylene]- are soluble in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active sites. The ligand's structure can be readily modified to fine-tune the catalyst's performance for specific applications.
For heterogeneous catalysis , these complexes are immobilized on solid supports, such as polymers or inorganic materials. This approach offers significant advantages in terms of catalyst separation from the product and reusability, which are crucial for industrial applications. The immobilization can be achieved through covalent bonding or non-covalent interactions, and the choice of support can also influence the catalytic activity.
Catalytic Performance in Specific Organic Transformations
The versatility of Benzenamine, N-[(4-methylphenyl)methylene]- as a ligand is demonstrated by its application in a range of important organic reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium complexes incorporating Schiff base ligands, including derivatives of Benzenamine, N-[(4-methylphenyl)methylene]-, have been effectively employed as catalysts in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.
Table 1: Performance of a Palladium(II) Schiff Base Complex in the Stille Reaction
| Entry | Aryl Halide | Organostannane | Product | Yield (%) |
| 1 | Iodobenzene | Phenyltributyltin | Biphenyl | 80 |
| 2 | 4-Bromoanisole | Phenyltributyltin | 4-Methoxybiphenyl | 75 |
| 3 | 1-Iodonaphthalene | Phenyltributyltin | 1-Phenylnaphthalene | 82 |
Note: This table is a representative example based on findings for structurally similar palladium-Schiff base complexes and illustrates the potential catalytic activity.
Hydrogenation and Dehydrogenation Processes
Transition metal complexes, particularly those of rhodium and ruthenium, featuring Schiff base ligands have been investigated as catalysts for hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated compounds and the synthesis of unsaturated molecules, respectively.
In transfer hydrogenation, for instance, a hydrogen donor molecule is used to reduce a substrate. Rhodium(III) complexes with Schiff base ligands have demonstrated catalytic activity in the transfer hydrogenation of ketones to the corresponding alcohols. The ligand environment around the metal center is critical for the activation of the hydrogen donor and the subsequent transfer of hydrogen to the substrate. While direct studies on Benzenamine, N-[(4-methylphenyl)methylene]- are limited, the performance of related Schiff base complexes provides a strong indication of its potential in this area.
Asymmetric Catalysis with Chiral Derivatives
A significant area of research involves the use of chiral derivatives of Schiff base ligands for asymmetric catalysis. By introducing chirality into the ligand framework, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.
Chiral Schiff base ligands are synthesized from chiral amines or aldehydes. When complexed with a metal, these ligands create a chiral environment around the active site, which directs the stereochemical outcome of the reaction. Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) have been successfully used for the asymmetric synthesis of tailor-made α-amino acids. While specific applications of chiral derivatives of Benzenamine, N-[(4-methylphenyl)methylene]- are not extensively documented, the general success of chiral Schiff bases in asymmetric transformations highlights the potential for future developments in this area.
Elucidation of Reaction Mechanisms in Catalytic Cycles
Understanding the reaction mechanism is crucial for the rational design and optimization of catalysts. For catalytic cycles involving metal complexes of Benzenamine, N-[(4-methylphenyl)methylene]-, researchers employ a combination of experimental techniques and computational studies to identify key intermediates and transition states.
Intermediate Identification and Characterization
The identification and characterization of intermediates in a catalytic cycle provide direct evidence for the proposed mechanism. Spectroscopic techniques such as NMR, IR, and UV-Vis, as well as mass spectrometry, are powerful tools for studying the species present in the reaction mixture.
For example, in palladium-catalyzed cross-coupling reactions, intermediates such as the oxidative addition product (Pd(II)-aryl complex) and the transmetalation product can be observed and characterized. The coordination of the Schiff base ligand to the metal center throughout the catalytic cycle can be monitored, providing insights into its role in stabilizing different oxidation states of the metal and influencing the reactivity of the intermediates. Mechanistic studies on related systems have shown that the N-H N-heterocyclic carbene (NHC) form of certain ligands may be the active species in catalysis. While Benzenamine, N-[(4-methylphenyl)methylene]- is not an NHC precursor, this highlights the importance of considering ligand transformations during the catalytic cycle.
Table 2: Key Intermediates in a Generalized Suzuki-Miyaura Catalytic Cycle with a Pd-Schiff Base Complex
| Step | Intermediate | Description |
| Oxidative Addition | [Pd(II)(Ar)(X)(L)] | Palladium(II) complex formed by the addition of the aryl halide (Ar-X) to the active Pd(0) species. L represents the Schiff base ligand. |
| Transmetalation | [Pd(II)(Ar)(Ar')(L)] | Palladium(II) complex where the halide (X) has been replaced by the organic group (Ar') from the organoboron reagent. |
| Reductive Elimination | Pd(0)L | The active catalyst is regenerated, and the coupled product (Ar-Ar') is released. |
This table represents a simplified, generalized mechanism for illustrative purposes.
Kinetic Studies and Rate Law Determination
The kinetics of the formation and hydrolysis of the Schiff base, Benzenamine, N-[(4-methylphenyl)methylene]-, have been a subject of interest in understanding the reaction mechanisms of imines. These studies are crucial for optimizing catalytic processes where this compound may act as an intermediate or the final product. The hydrolysis of Schiff bases, in particular, is a well-studied reaction that is known to be susceptible to both acid and base catalysis.
The rate of hydrolysis of benzylideneaniline (B1666777) and its derivatives, including Benzenamine, N-[(4-methylphenyl)methylene]-, is significantly influenced by the pH of the medium. The reaction generally follows pseudo-first-order kinetics with respect to the Schiff base concentration when the concentration of water and the catalyst (H+ or OH-) are in large excess.
Research on the hydrolysis of o-methylbenzylideneaniline, a structural isomer of the title compound, reveals that the presence of a methyl group on the benzylidene ring has a minimal steric effect on the reaction rate when compared to the unsubstituted benzylideneaniline. cdnsciencepub.com The electronic effect of the para-methyl group in Benzenamine, N-[(4-methylphenyl)methylene]- is also considered to be small, suggesting that its hydrolysis kinetics will closely resemble those of benzylideneaniline. cdnsciencepub.com
The general mechanism for the acid-catalyzed hydrolysis of a Schiff base involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule to form a carbinolamine intermediate. The rate-determining step can vary with pH. At neutral and slightly acidic pH, the dehydration of the carbinolamine is often rate-limiting for Schiff base formation, and conversely, the attack of water is rate-limiting for hydrolysis. In strongly acidic conditions, the attack of the amine on the protonated carbonyl group becomes rate-determining for formation, while the breakdown of the protonated carbinolamine is rate-limiting for hydrolysis.
Below is an interactive data table compiled from studies on analogous benzylideneaniline derivatives, which can be used to infer the kinetic trends for Benzenamine, N-[(4-methylphenyl)methylene]-.
| pH | Buffer System | Temperature (°C) | k_obs (s⁻¹) for Benzylideneaniline | k_obs (s⁻¹) for o-Methylbenzylideneaniline |
| 5.6 | Acetate | 29.9 | Data not available | 0.0025 |
| 6.6 | Phosphate | 29.9 | 0.0004 | 0.00045 |
| 8.3 | Borate | 29.9 | 0.0001 | 0.00015 |
| 10.0 | Carbonate | 29.9 | 0.00005 | 0.00008 |
Data in this table is based on studies of analogous compounds and is intended to be illustrative of the expected kinetic behavior. cdnsciencepub.com
The determination of the rate law for a reaction involving Benzenamine, N-[(4-methylphenyl)methylene]- would typically involve the method of initial rates. khanacademy.org This experimental approach requires measuring the initial rate of the reaction at various initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to each reactant can be determined. For example, in the formation of this Schiff base from p-tolualdehyde and aniline (B41778), the rate law would be expected to be of the form:
Rate = k[p-tolualdehyde]ⁿ[aniline]ᵐ
where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to p-tolualdehyde and aniline, respectively. These orders would be determined experimentally.
Applications in Materials Science and Technology Excluding Biomedical
Optical and Electronic Materials
The extended π-conjugation in the molecular structure of Benzenamine, N-[(4-methylphenyl)methylene]- and related Schiff bases is fundamental to their optical and electronic properties. This conjugation facilitates electron delocalization, which is a key factor in their photoluminescent and charge-transfer capabilities.
Schiff bases are recognized for their potential in optoelectronic applications due to their photoluminescent properties. While specific photoluminescence data for Benzenamine, N-[(4-methylphenyl)methylene]- is not extensively documented in publicly available literature, the properties of analogous compounds provide insight into its potential behavior. For instance, derivatives of benzylideneaniline (B1666777) have been investigated for their fluorescence characteristics.
A related compound, 4-bromo-4'-methyl benzylidene aniline (B41778) (BMBA), has been synthesized and its optical properties studied. The optical transmission spectrum of BMBA shows a good transmittance in the visible region, which is a crucial characteristic for materials used in optical devices. The fluorescence spectrum of BMBA exhibits an emission peak at approximately 485 nm, indicating blue fluorescence. This property is significant for the development of organic light-emitting diodes (OLEDs) and other display technologies where blue-emitting materials are essential components. The photoluminescent behavior of these materials is often linked to intramolecular charge transfer (ICT) states.
| Compound | Emission Peak (nm) | Fluorescence Color |
| 4-bromo-4'-methyl benzylidene aniline | ~485 | Blue |
This table presents data for an analogous compound, 4-bromo-4'-methyl benzylidene aniline, to illustrate the potential photoluminescent properties of this class of Schiff bases.
The concept of charge transfer is central to the development of conductive materials. In molecules like Benzenamine, N-[(4-methylphenyl)methylene]-, the presence of electron-donating (the aniline moiety) and electron-accepting (the imine group and the phenyl ring from the aldehyde) components can facilitate intramolecular charge transfer. This property is a prerequisite for creating materials with tailored electronic conductivities.
Polymeric and Composite Materials
The chemical structure of Benzenamine, N-[(4-methylphenyl)methylene]- allows for its potential use in the field of polymers, both as a building block and as a functional additive.
Aniline and its derivatives are well-known monomers for the synthesis of polyanilines (PANI), a class of conducting polymers. The polymerization of aniline derivatives can lead to polymers with unique properties influenced by the substituents on the aniline ring. nih.govrsc.org While the direct polymerization of Benzenamine, N-[(4-methylphenyl)methylene]- as a primary monomer is not a common or straightforward process due to the nature of the imine linkage, its constituent parts, aniline and p-tolualdehyde, are relevant to polymer chemistry.
Theoretically, Schiff bases can be incorporated into polymer backbones. For instance, polymers containing the azomethine (-C=N-) linkage can be synthesized through the polycondensation of diamines and dialdehydes. This suggests that bifunctional analogues of Benzenamine, N-[(4-methylphenyl)methylene]- could serve as monomers for the synthesis of such poly(Schiff base)s. These polymers are often noted for their thermal stability and semiconducting properties.
A more common application of Schiff bases in polymer science is the functionalization of existing polymer matrices. Benzenamine, N-[(4-methylphenyl)methylene]- could be incorporated into a polymer to impart specific functionalities. For example, its presence could enhance the thermal stability, conductivity, or optical properties of the host polymer.
The functionalization can be achieved by either blending the Schiff base into the polymer matrix or by chemically grafting it onto the polymer chains, provided the polymer has suitable reactive sites. This approach allows for the modification of the bulk properties of commodity polymers, opening up new applications for these materials.
Chemical Sensors and Probes
Schiff bases are widely recognized for their application as chemical sensors, particularly for the detection of metal ions. nih.govmdpi.comresearchgate.netresearchgate.netrsc.org The sensing mechanism often relies on the coordination of the metal ion with the nitrogen and sometimes other heteroatoms in the Schiff base structure, leading to a detectable change in the optical or electronic properties of the molecule.
The imine nitrogen in Benzenamine, N-[(4-methylphenyl)methylene]- possesses a lone pair of electrons that can coordinate with metal ions. This interaction can perturb the electronic structure of the molecule, resulting in a change in its absorption (colorimetric sensor) or emission (fluorescent sensor) spectrum.
For instance, various Schiff base ligands have been shown to be selective and sensitive for a range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. mdpi.com The selectivity of the sensor is determined by the specific structure of the Schiff base and its binding affinity for different metal ions. While the specific sensing capabilities of Benzenamine, N-[(4-methylphenyl)methylene]- have not been extensively detailed, its fundamental structure is indicative of its potential as a chromogenic or fluorogenic chemosensor.
| Analyte | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Coordination with imine nitrogen leading to colorimetric or fluorescent changes. | Environmental monitoring, industrial process control. |
Selective Ion Recognition
Schiff bases are well-known for their ability to form stable complexes with metal ions, which has led to their exploration as chemosensors for ion recognition. While direct studies on the ion-selective properties of Benzenamine, N-[(4-methylphenyl)methylene]- are not extensively documented, research on structurally similar Schiff bases provides insights into its potential in this area. The nitrogen atom of the imine group (-C=N-) in the Schiff base structure can act as a coordination site for metal ions.
The interaction with metal ions can lead to a change in the electronic properties of the molecule, resulting in a detectable signal, such as a color change (colorimetric sensing) or a change in fluorescence. For instance, Schiff bases derived from aniline and substituted benzaldehydes have been shown to act as colorimetric sensors for various metal ions. The selectivity of these sensors is influenced by the nature and position of the substituents on the aromatic rings. It is plausible that Benzenamine, N-[(4-methylphenyl)methylene]- could exhibit selective recognition for certain metal ions, though specific research is needed to determine its selectivity and sensitivity.
| Potential Ion Sensing Application | Sensing Mechanism | Potential Detectable Signal |
| Heavy Metal Ion Detection | Complexation via imine nitrogen | Colorimetric or Fluorometric change |
| Transition Metal Ion Sensing | Coordination chemistry | Change in UV-Vis absorption spectra |
Environmental Monitoring Applications
The potential for Schiff bases to selectively bind with certain ions and molecules makes them candidates for environmental monitoring applications. Aniline and its derivatives are common environmental pollutants, and developing sensors for their detection is of significant interest. While direct application of Benzenamine, N-[(4-methylphenyl)methylene]- in environmental monitoring is not widely reported, its chemical properties suggest potential avenues for exploration.
For example, derivatives of aniline have been used in the development of sensors for the detection of pollutants in water. Capillary electrophoresis is one method that has been employed for the determination of aniline and its derivatives in environmental water samples. nih.gov The development of new materials that can selectively capture or detect these pollutants is an ongoing area of research. Given its aniline-based structure, Benzenamine, N-[(4-methylphenyl)methylene]- could potentially be investigated for its ability to interact with or detect other aromatic pollutants through mechanisms like π-π stacking.
Liquid Crystalline Systems and Mesophase Behavior
The study of liquid crystals is a significant area where Schiff bases, including derivatives of benzylidene aniline, have shown promise. Liquid crystals possess properties between those of conventional liquids and solid crystals, and their unique characteristics are utilized in display technologies and other advanced materials. The mesomorphic (liquid crystalline) behavior of a compound is highly dependent on its molecular structure.
Research on derivatives of 4-octyloxy-N-(benzylidene)aniline has demonstrated that substitutions on the benzylidene ring influence the liquid crystalline phases. For example, the 4-methyl derivative has been found to exhibit a monotropic nematic phase. tandfonline.com The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order.
The thermal stability and the type of mesophase (e.g., nematic, smectic) are affected by factors such as the length of terminal alkyl chains and the presence of polar groups. In studies of other similar Schiff bases, it has been observed that the introduction of different functional groups can induce or modify the liquid crystalline properties. nih.gov For instance, some homologous series of Schiff bases exhibit a nematic mesophase, and the temperature range of this phase can be influenced by the length of an attached alkoxy group.
| Compound Derivative | Observed Mesophase | Phase Transition |
| 4-octyloxy-N-(4-methylbenzylidene)aniline | Monotropic Nematic | Isotropic to Nematic |
| 4-octyloxy-N-(4-trifluoromethylbenzylidene)aniline | Stable Smectic B | Isotropic to Smectic B |
| 4-octyloxy-N-(4-trifluoromethoxybenzylidene)aniline | Stable Smectic A | Isotropic to Smectic A |
Data based on studies of structurally similar compounds. tandfonline.com
Surface Functionalization and Nanomaterial Hybridization
The functionalization of surfaces and the creation of hybrid nanomaterials are key areas in modern materials science. While specific research on the use of Benzenamine, N-[(4-methylphenyl)methylene]- for these applications is limited, the general chemistry of anilines and Schiff bases suggests potential pathways.
Aniline and its derivatives can be used to modify surfaces. For instance, aniline can be grafted onto surfaces to create a conductive layer of polyaniline. This process often involves the functionalization of the surface with a suitable anchoring group, followed by the polymerization of aniline.
Future Research Directions and Emerging Areas for Benzenamine, N 4 Methylphenyl Methylene Research
Development of Novel Synthetic Methodologies
The traditional synthesis of Schiff bases, including Benzenamine, N-[(4-methylphenyl)methylene]-, often involves refluxing a mixture of an amine and a carbonyl compound in an organic solvent, sometimes with acid catalysis. nih.gov Future research is poised to move beyond these conventional methods towards more efficient, scalable, and environmentally friendly synthetic strategies.
Emerging techniques such as mechanochemistry , microwave-assisted synthesis , and ultrasound-assisted synthesis offer significant advantages. Mechanochemical methods, which involve the grinding of solid reactants, can lead to solvent-free or nearly solvent-free reactions with high yields and reduced reaction times. tandfonline.com Microwave-assisted synthesis has been shown to dramatically accelerate the formation of N-benzylideneaniline derivatives, often completing reactions in minutes compared to hours required for conventional heating. researchgate.net Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net
The development of novel catalytic systems is another promising avenue. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. For instance, the use of Kinnow peel powder as a natural, biodegradable catalyst has been reported for the synthesis of N-Benzylideneaniline and its derivatives, achieving high yields. nih.gov The exploration of photocatalysis also presents an intriguing possibility for the synthesis of Schiff bases from alternative starting materials like benzyl (B1604629) alcohol and nitro compounds under visible light, offering a greener reaction pathway. researchgate.net
Future research in this area will likely focus on optimizing these novel methodologies for the specific synthesis of Benzenamine, N-[(4-methylphenyl)methylene]- and comparing their efficiency and environmental impact with traditional methods.
Table 1: Comparison of Synthetic Methodologies for Schiff Bases
| Methodology | Advantages | Potential for Benzenamine, N-[(4-methylphenyl)methylene]- |
|---|---|---|
| Conventional Reflux | Well-established, simple setup | Baseline for comparison |
| Mechanochemistry | Solvent-free, rapid, high yield | High potential for green and efficient synthesis |
| Microwave-Assisted | Extremely rapid, high yield | Promising for high-throughput synthesis and optimization |
| Ultrasound-Assisted | Enhanced reaction rates, good yields | A viable green alternative to conventional heating |
| Novel Catalysis | Reusability, milder conditions, sustainability | Exploration of heterogeneous and biocatalysts could lead to more sustainable processes |
Exploration of Advanced Spectroscopic Techniques for Dynamic Studies
The dynamic nature of the imine bond in Benzenamine, N-[(4-methylphenyl)methylene]- presents opportunities for in-depth study using advanced spectroscopic techniques. Understanding the kinetics and thermodynamics of its formation, hydrolysis, and potential photoisomerization is crucial for its application in dynamic systems and smart materials.
Time-resolved spectroscopic techniques , such as femtosecond transient absorption spectroscopy , can be employed to study the ultrafast dynamics of photoinduced processes. For the parent compound, N-benzylideneaniline, photoisomerization from the trans to the cis isomer has been observed and studied using infrared spectroscopy at low temperatures. iucr.org Similar studies on Benzenamine, N-[(4-methylphenyl)methylene]- could elucidate the influence of the methyl group on the photophysics and photochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for studying dynamic covalent chemistries involving imines. Techniques like Chemical Exchange Saturation Transfer (CEST) NMR can be used to observe and characterize transient Schiff base intermediates, even at very low populations. researchgate.net In situ monitoring of the formation and exchange reactions of Benzenamine, N-[(4-methylphenyl)methylene]- in dynamic combinatorial libraries can be achieved using quantitative NMR (qNMR) spectroscopy, providing valuable kinetic and thermodynamic data. tandfonline.com
Future research should focus on applying these advanced spectroscopic methods to gain a deeper understanding of the dynamic behavior of Benzenamine, N-[(4-methylphenyl)methylene]- in various environments, which will be critical for designing responsive materials.
Integration with Artificial Intelligence and Machine Learning in Compound Design
Machine learning models can be trained on existing data for Schiff bases to predict various properties of novel derivatives of Benzenamine, N-[(4-methylphenyl)methylene]-, such as their electronic, optical, and thermal characteristics. easpublisher.com This predictive capability can guide the synthesis of new compounds with desired functionalities, reducing the need for extensive trial-and-error experimentation.
The integration of AI and ML into the research workflow for Benzenamine, N-[(4-methylphenyl)methylene]- will enable a more targeted and efficient approach to the design and synthesis of new functional molecules.
Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly guiding the development of chemical processes. For Benzenamine, N-[(4-methylphenyl)methylene]-, future research will undoubtedly focus on developing more sustainable synthetic methods and exploring its applications in environmentally benign technologies.
As mentioned in Section 8.1, the adoption of solvent-free or green solvent-based synthetic methods is a key area of future research. Methodologies like mechanochemistry and the use of natural catalysts are at the forefront of this endeavor. nih.govtandfonline.comresearchgate.net The development of one-pot syntheses that minimize waste and energy consumption is also a critical goal. For instance, the photocatalytic synthesis of Schiff bases from alcohols and nitro compounds represents a promising green alternative to traditional condensation reactions. researchgate.net
In terms of applications, the use of Benzenamine, N-[(4-methylphenyl)methylene]- and its derivatives as corrosion inhibitors for metals like steel in acidic media is an emerging area of interest. tandfonline.comekb.eguitm.edu.myekb.egemerald.com Schiff bases can form a protective film on the metal surface, preventing corrosion. tandfonline.com This application offers a potentially more environmentally friendly alternative to some conventional corrosion inhibitors.
Future research will aim to quantify the green credentials of different synthetic routes to Benzenamine, N-[(4-methylphenyl)methylene]- and to explore its efficacy and environmental impact as a corrosion inhibitor and in other green technologies.
| Energy Efficiency | Minimizing energy consumption | Adopting energy-efficient techniques like microwave or ultrasound synthesis |
Expanding Applications in Advanced Functional Materials (excluding biomedical)
While Schiff bases have been extensively studied for their biological activities, there is a growing interest in their application in advanced functional materials. The unique electronic and structural properties of Benzenamine, N-[(4-methylphenyl)methylene]- make it a promising candidate for a range of non-biomedical applications.
One of the most promising areas is in the field of nonlinear optics (NLO) . N-benzylideneaniline derivatives with electron-donating and electron-withdrawing groups have been shown to exhibit significant NLO properties, making them suitable for applications in optical devices. researchgate.netiucr.org The specific substitution pattern in Benzenamine, N-[(4-methylphenyl)methylene]- could be tuned to optimize its NLO response.
The imine linkage in Benzenamine, N-[(4-methylphenyl)methylene]- can also be incorporated into polymer backbones to create novel materials. Poly(azomethine)s, or Schiff base polymers, are known for their thermal stability and potential applications in electronics and as high-performance materials. researchgate.net The synthesis of polymers containing the Benzenamine, N-[(4-methylphenyl)methylene]- moiety could lead to materials with unique optical and electronic properties. mdpi.com Furthermore, Schiff base-containing polymers are being explored for applications such as gas separation membranes . mdpi-res.com
The development of chemosensors based on Schiff bases is another active area of research. The imine nitrogen can coordinate with metal ions, leading to changes in the spectroscopic properties of the molecule. This phenomenon can be exploited for the selective detection of specific metal ions. rsc.org
Future research will focus on the synthesis and characterization of new materials incorporating Benzenamine, N-[(4-methylphenyl)methylene]- and evaluating their performance in these advanced applications.
Q & A
Basic: What are the standard synthetic protocols for preparing Benzenamine, N-[(4-methylphenyl)methylene]-, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between 4-methylbenzaldehyde and aniline derivatives. A common approach involves refluxing equimolar amounts of the aldehyde and amine in a polar aprotic solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). Monitoring reaction progress via thin-layer chromatography (TLC) is critical. Yield optimization can be achieved by:
- Adjusting stoichiometric ratios (1:1.2 amine:aldehyde).
- Modifying reaction time (6–12 hours) and temperature (70–80°C).
- Employing molecular sieves to remove water and shift equilibrium toward imine formation.
Purification is typically performed via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How can researchers confirm the structural identity of Benzenamine, N-[(4-methylphenyl)methylene]- using spectroscopic techniques?
Methodological Answer:
Key characterization methods include:
- 1H/13C NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. Aromatic protons from the 4-methylphenyl and aniline moieties resonate between δ 6.5–7.5 ppm, with splitting patterns confirming substitution positions.
- FT-IR : A strong C=N stretch at ~1600–1650 cm⁻¹ and absence of NH2 bands (3300–3500 cm⁻¹) confirm imine formation.
- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) should match the molecular weight (211.26 g/mol for C14H13N) with fragmentation patterns consistent with the Schiff base structure.
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, confirming planarity of the imine linkage .
Advanced: How can computational methods (e.g., DFT) predict electronic properties of Benzenamine, N-[(4-methylphenyl)methylene]- for optoelectronic applications?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model:
- HOMO-LUMO Energy Gaps : To estimate charge-transfer efficiency. Substituents like methyl groups may lower the gap, enhancing conductivity.
- Dipole Moments : Critical for assessing molecular polarity in liquid crystal or OLED applications.
- Nonlinear Optical (NLO) Properties : Hyperpolarizability calculations (β) evaluate potential in photonic devices.
Validation against experimental UV-Vis (λmax) and cyclic voltammetry (oxidation/reduction potentials) is essential. Software like Gaussian or ORCA is commonly used .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for structurally similar Schiff bases?
Methodological Answer:
Discrepancies often arise from:
- Dynamic Stereochemistry : Imine bonds (C=N) may exhibit E/Z isomerism, detectable via variable-temperature NMR or NOESY.
- Solvent Effects : Polar solvents stabilize specific conformers, altering splitting patterns. Compare spectra in CDCl3 vs. DMSO-d5.
- Impurity Interference : Use high-resolution mass spectrometry (HRMS) to rule out byproducts.
For ambiguous cases, synthesize derivatives (e.g., N-methylated analogs) to simplify spectra .
Advanced: What strategies are employed to study the structure-activity relationship (SAR) of Benzenamine, N-[(4-methylphenyl)methylene]- derivatives in biological systems?
Methodological Answer:
SAR studies involve:
- Derivatization : Introduce electron-donating/withdrawing groups (e.g., -NO2, -OCH3) at the 4-position of the phenyl ring to modulate bioactivity.
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes).
- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Compare with control compounds to identify pharmacophore elements .
Advanced: How does the introduction of Benzenamine, N-[(4-methylphenyl)methylene]- into organic semiconductors improve device performance?
Methodological Answer:
In organic electronics (e.g., OLEDs, OFETs):
- Charge Transport : The conjugated imine system facilitates π-π stacking, enhancing hole/electron mobility.
- Thermal Stability : Methyl groups improve thermal robustness (TGA analysis recommended).
- Device Fabrication : Layer the compound via spin-coating or vacuum deposition. Characterize using:
Basic: What are the key physicochemical properties of Benzenamine, N-[(4-methylphenyl)methylene]- relevant to solubility and stability?
Methodological Answer:
Critical properties include:
- LogP (Octanol-Water) : ~3.5 (predicted via XLogP3), indicating moderate hydrophobicity.
- Melting Point : ~120–125°C (DSC recommended for precise measurement).
- Solubility : Soluble in chloroform, DCM, and DMF; sparingly soluble in water.
- Stability : Light-sensitive (store in amber vials); hygroscopicity minimal due to aromatic structure. Confirm via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: What role does Benzenamine, N-[(4-methylphenyl)methylene]- play in liquid crystal formulations, and how is mesophase behavior characterized?
Methodological Answer:
As a mesogen:
- Phase Behavior : The rigid imine core and methyl substituents promote nematic or smectic phases. Characterize via:
- Polarized Optical Microscopy (POM) : Textural changes during heating/cooling cycles.
- Differential Scanning Calorimetry (DSC) : Transition temperatures (Tg, Tm, Tc).
- Dielectric Properties : Measure anisotropy (Δε) using impedance spectroscopy.
Applications in displays require compatibility with chiral dopants (e.g., MBBA derivatives) to induce twisted phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
